2,3,5,6-Tetramethoxyisonicotinaldehyde
Overview
Description
2,3,5,6-Tetramethoxyisonicotinaldehyde (TMINA) is a chemical compound that has recently gained popularity in several fields of research. It is a compound with the molecular formula C10H13NO5 .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetramethoxyisonicotinaldehyde can be obtained from its structure data file (SDF/MOL File), which contains information about the atoms, bonds, connectivity, and coordinates of the molecule . The molecular weight of this compound is 227.21 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetramethoxyisonicotinaldehyde can be found in databases like PubChem . It includes information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .Scientific Research Applications
- Application : Increasing the yield of 2,3,5,6-Tetramethylpyrazine in Baijiu, a traditional distilled beverage in China .
- Method : The 2,3-butanediol dehydrogenase (BDH) coding gene BDH1 and another BDH2 gene were deleted or overexpressed to evaluate the effect on the content of acetoin and TTMP in Saccharomyces cerevisiae .
- Results : The acetoin synthesis of strain α5-D1B2 was significantly enhanced by disrupting BDH1 and overexpressing BDH2, leading to a 2.6-fold increase of TTMP production up to 10.55 mg/L .
- Application : Synthesis of 2,3,5,6-Tetraaminopyridine Hydrochloride Salt .
- Results : A highly efficient hydrogenation using a H2/Pd/C/C2H5OH system was developed .
- Application : Synthesis and Properties of New 2,3,5,6-Tetraaminopyridine-Based Polyheteroarylenes .
- Method : Two new polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine and aromatic dicarboxylic acids were synthesized .
- Results : The polymers show high viscosity properties and exceptional thermooxidative stability .
Scientific Field: Food Microbiology
Scientific Field: Applied Chemistry
Scientific Field: Polymer Science
properties
IUPAC Name |
2,3,5,6-tetramethoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-13-7-6(5-12)8(14-2)10(16-4)11-9(7)15-3/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOHZRJDJWQZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1OC)OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243515 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethoxyisonicotinaldehyde | |
CAS RN |
1414864-14-4 | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxaldehyde, 2,3,5,6-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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